molecular formula C6H3BrN4 B1268448 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile CAS No. 98130-58-6

2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile

Cat. No.: B1268448
CAS No.: 98130-58-6
M. Wt: 211.02 g/mol
InChI Key: YOKMIDCZQYUXOI-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile (2ABPDC) is a nitrogen-containing heterocyclic compound that has been studied for its potential applications in the pharmaceutical and biotechnology industries. It is a novel compound with a wide range of properties, including anti-inflammatory, anti-tumor, and anti-bacterial activities. The structure of 2ABPDC consists of a five-membered ring with two nitrogen atoms and a bromine atom at the center. This compound has been studied in the lab for its potential use in the development of new drugs and therapeutic agents.

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile is used in the synthesis of various heterocyclic compounds. El-Din (2003) demonstrated its application in producing pyridazine, oxazine, pyrrole, and pyrrolo[1,2‐a]quinazoline derivatives. These derivatives have potential in various fields, including medicinal chemistry and materials science (El-Din, 2003).

Regioselective Synthesis

Belikov et al. (2011) described a method for regioselective synthesis of polyfunctional 3H-pyrroles from 4-oxoalkane-1,1,2,2-tetracarbonitriles, which includes the synthesis of 5-amino-3-(2-aryl-2-oxoethyl)-3H-pyrrol-3,4-dicarbonitriles (Belikov et al., 2011).

Catalysis in Suzuki-Type C−C Coupling

Mazet and Gade (2001) explored the use of a derivative of this compound as a supporting ligand in catalysis, specifically in the Suzuki cross-coupling of phenylboronic acid with aryl bromides. This application is significant in the field of organic synthesis and pharmaceuticals (Mazet & Gade, 2001).

Synthesis of Fluorescent Compounds

Girgis et al. (2004) conducted research on synthesizing N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters through a reaction involving 2-bromo-3-pyridinecarbonitriles. These compounds demonstrated fluorescence properties, suggesting applications in bioimaging and sensor technology (Girgis et al., 2004).

Synthesis of Pyrano[3,4-c]pyrrole Derivatives

Ievlev et al. (2017) developed a method for synthesizing polyfunctional pyrano[3,4-c]pyrrole derivatives. These compounds have potential applications in medicinal chemistry and organic synthesis (Ievlev et al., 2017).

Mechanism of Action

Mode of Action

It is known that pyrrole derivatives can interact with various biological targets through different mechanisms, such as binding to enzymes or receptors, disrupting cell membrane integrity, or interfering with dna synthesis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile are currently unknown . These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination from the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental influences on the action of this compound are currently unknown .

Properties

IUPAC Name

2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN4/c7-5-3(1-8)4(2-9)6(10)11-5/h11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKMIDCZQYUXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(NC(=C1C#N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346288
Record name 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98130-58-6
Record name 2-Amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tetracyanoethylene (1) is reacted with HBr followed by treatment with a base such as NaOH produced 2-amino-5-bromo-3,4-dicyanopyrrole (3). Treatment of 3 with triethyl orthoformate followed by the addition of sodium hydride and 1 equivalent of the appropriate alkylating agent, with a catalytic amount of tetrabutylammonium iodide, gives the intermediate (5). The synthetic route is dependent upon correctly placing the alkyl substituents on the N7 position. Alkylation of 5 before cyclization controls the regiochemistry. Reaction of 5 with methanolic ammonia affords the 7-alkylated-4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidines (6). Thus, by selecting the appopriate alkyl substiuent, the desired 7-alkylated-4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidines can be prepared.
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Synthesis routes and methods II

Procedure details

Tetracyanoethylene (10.02 g, 78.23 mmol) was dissolved in the mixed solvent of acetone (60 mL) and ethyl acetate (120 mL), to which hydrogen bromide (33 wt %, 60 mL) dissolved in acetic acid was added at 0˜5° C. The yellow solid compound observed after one hour-stirring was isolated by filtering. After washing the compound with cold distilled water (100 mL), the mixture was dried in the air to give the target compound (11.02 g, 52.22 mmol, 66.8%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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